molecular formula C21H18N6O3S B2576836 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1037749-66-8

2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No. B2576836
CAS RN: 1037749-66-8
M. Wt: 434.47
InChI Key: RLIUBAKWEJVMHI-UHFFFAOYSA-N
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Description

2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C21H18N6O3S and its molecular weight is 434.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Quinazolinone derivatives are synthesized through various chemical transformations. For instance, research by Markosyan et al. (2018) explores the transformation of quinazolinone derivatives through reactions with nucleophiles and halides, leading to the formation of compounds with potential biological activity (Markosyan et al., 2018). These synthetic routes offer a basis for the development of new drugs and chemicals.

Antitumor and Antimicrobial Activity

Several studies have demonstrated the antitumor and antimicrobial activities of quinazolinone derivatives. For example, Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, and quinazoline derivatives, finding some to be more effective than reference drugs in antitumor activity testing (Alqasoumi et al., 2009). These compounds' biological activities make them potential candidates for drug development against various cancers and microbial infections.

Photodynamic Therapy and Drug Development

Quinazolinone derivatives have also been investigated for their photoactive properties towards DNA, which could be utilized in photodynamic therapy. Mikra et al. (2022) synthesized quinazolinone derivatives and evaluated their photo-activity, indicating their potential in developing photodynamic therapeutics (Mikra et al., 2022).

Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity

Research into quinazolinone derivatives has also covered their potential in treating gastrointestinal disorders. Alasmary et al. (2017) synthesized quinazoline and acetamide derivatives and evaluated their anti-ulcerogenic and anti-ulcerative colitis activities, demonstrating significant curative effects compared to standard drugs (Alasmary et al., 2017).

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(5-methylpyrazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S/c1-12-8-18(27-26-12)24-19(28)10-31-21-23-15-5-3-2-4-14(15)20(25-21)22-13-6-7-16-17(9-13)30-11-29-16/h2-7,9,12,18,26-27H,8,10-11H2,1H3,(H,24,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCJWDBOCCPCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NN1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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